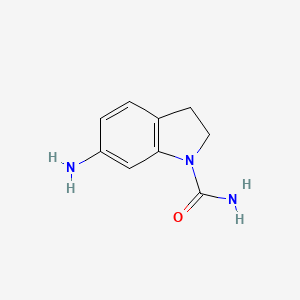

6-amino-2,3-dihydro-1H-indole-1-carboxamide

Description

Properties

IUPAC Name |

6-amino-2,3-dihydroindole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c10-7-2-1-6-3-4-12(9(11)13)8(6)5-7/h1-2,5H,3-4,10H2,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDHNJWHMMMTRRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=CC(=C2)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-amino-2,3-dihydro-1H-indole-1-carboxamide chemical properties

An In-depth Technical Guide to the Chemical Properties and Synthetic Strategy of 6-amino-2,3-dihydro-1H-indole-1-carboxamide

Abstract: This document provides a comprehensive analysis of the chemical properties, predicted characteristics, and a proposed synthetic pathway for 6-amino-2,3-dihydro-1H-indole-1-carboxamide. As a molecule with limited direct representation in current scientific literature, this guide leverages established principles of organic chemistry and data from closely related structural analogs to provide a robust predictive profile. The intended audience includes researchers, medicinal chemists, and drug development professionals seeking to understand and potentially utilize this novel chemical scaffold. We will deconstruct the molecule into its core components—the indoline ring, the 6-amino substituent, and the 1-carboxamide group—to forecast its reactivity, metabolic fate, and potential as a pharmacophore.

Introduction and Molecular Overview

6-amino-2,3-dihydro-1H-indole-1-carboxamide is a unique heterocyclic compound built upon the indoline (2,3-dihydro-1H-indole) framework. The indoline core is a prevalent motif in numerous biologically active compounds and natural products. The addition of a 6-amino group and a 1-carboxamide functional group introduces specific electronic and steric properties that are critical for molecular interactions and overall chemical behavior. The amino group acts as a powerful electron-donating group, influencing the aromaticity and reactivity of the benzene ring, while the 1-carboxamide transforms the indoline nitrogen into a non-basic, planar amide, significantly impacting its hydrogen bonding capacity and conformational flexibility.

The indole scaffold, from which this molecule is derived, is a cornerstone in drug discovery, forming the basis for drugs ranging from anti-inflammatory agents like indomethacin to antimigraine medications like sumatriptan[1]. The 2-aminoindole subclass, in particular, is recognized for its role in developing inhibitors for targets such as IκB kinase and phosphodiesterase-V[1]. This guide will provide the foundational chemical knowledge necessary to explore the potential of 6-amino-2,3-dihydro-1H-indole-1-carboxamide in similar research endeavors.

Caption: Structure of 6-amino-2,3-dihydro-1H-indole-1-carboxamide.

Predicted Physicochemical and Spectroscopic Properties

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Rationale / Comparative Insight |

| Molecular Formula | C₉H₁₁N₃O | - |

| Molecular Weight | 177.20 g/mol | - |

| logP (Octanol/Water) | ~0.5 - 1.5 | The indoline core is moderately lipophilic, but the primary amine and carboxamide groups significantly increase polarity and water solubility compared to unsubstituted indoline (logP ~2.0)[2]. |

| Hydrogen Bond Donors | 3 (one -NH₂ group, one -CONH₂) | The presence of multiple H-bond donors is critical for target engagement in drug design, allowing for strong, directional interactions with protein residues[1]. |

| Hydrogen Bond Acceptors | 2 (one C=O, one -NH₂) | The carbonyl oxygen is a strong H-bond acceptor. The nitrogen of the amino group can also act as an acceptor. |

| pKa (Most Basic) | ~4.0 - 5.0 | The 6-amino group is the most basic site. Its basicity is typical for an aromatic amine, reduced by the electron-withdrawing effect of the 1-carboxamide group transmitted through the ring system. The nitrogen of the 1-carboxamide is non-basic. |

| Aqueous Solubility | Moderately Soluble | Expected to have significantly better aqueous solubility than many indole-based scaffolds due to its polarity, a desirable trait for drug candidates[3]. |

Predicted Spectroscopic Signatures

-

¹H NMR: The spectrum is expected to show distinct regions. The aromatic protons (at C4, C5, and C7) will appear in the aromatic region (~6.5-7.5 ppm), with splitting patterns influenced by the amino group. The diastereotopic protons of the indoline ring at C2 and C3 will likely appear as triplets around 3.0-4.0 ppm. The -NH₂ protons will be a broad singlet, and the -CONH₂ protons will present as two distinct signals or a single broad signal, depending on the rotational barrier and solvent.

-

¹³C NMR: Aromatic carbons will resonate between 110-150 ppm. The carbonyl carbon of the carboxamide will be significantly downfield (>165 ppm). The aliphatic carbons C2 and C3 will be found in the upfield region (~25-50 ppm).

-

FT-IR: Key vibrational bands will confirm the functional groups. Look for N-H stretching of the amine and amide (~3200-3400 cm⁻¹), a strong C=O stretch for the amide carbonyl (~1650-1680 cm⁻¹), and C=C stretching in the aromatic region (~1450-1600 cm⁻¹).

Proposed Synthesis and Mechanistic Considerations

A logical and efficient synthetic route to 6-amino-2,3-dihydro-1H-indole-1-carboxamide can be designed from commercially available starting materials. The following multi-step synthesis is proposed, prioritizing robust and well-documented chemical transformations.

Caption: Proposed synthetic workflow for the target molecule.

Experimental Protocol Details

Step 1: Protection of the Indoline Nitrogen

-

Rationale: The indoline nitrogen is a nucleophilic secondary amine that would compete with the desired reaction in the subsequent carboxamide formation step. Furthermore, it can interfere with the nitro group reduction. A tert-butyloxycarbonyl (Boc) group is an ideal protecting group as it is stable to catalytic hydrogenation and can be removed under acidic conditions without affecting the final structure.

-

Methodology:

-

Dissolve 6-nitroindoline (1.0 eq) in dichloromethane (DCM).

-

Add triethylamine (Et₃N, 1.2 eq) to act as a base.

-

Cool the mixture to 0°C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor reaction completion by TLC or LC-MS.

-

Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield 1-(tert-butoxycarbonyl)-6-nitroindoline.

-

Step 2: Reduction of the Nitro Group

-

Rationale: Catalytic hydrogenation is a clean and high-yielding method for the reduction of aromatic nitro groups to primary amines. Palladium on carbon (Pd/C) is a standard and highly effective catalyst for this transformation.

-

Methodology:

-

Dissolve the product from Step 1 in methanol or ethyl acetate.

-

Add 10% Pd/C catalyst (5-10 mol% loading).

-

Purge the reaction vessel with hydrogen gas (or use a balloon) and maintain a hydrogen atmosphere with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the reaction solvent.

-

Concentrate the filtrate to yield 1-(tert-butoxycarbonyl)-6-aminoindoline, which is often pure enough for the next step.

-

Step 3: Deprotection of the Indoline Nitrogen

-

Rationale: The Boc group must be removed to free the indoline nitrogen for the final carboxamidation step. Strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), cleanly cleaves the Boc group, producing isobutylene and carbon dioxide as byproducts.

-

Methodology:

-

Dissolve the product from Step 2 in DCM or 1,4-dioxane.

-

Add an excess of TFA (4-5 eq) or a 4M solution of HCl in dioxane.

-

Stir at room temperature for 1-3 hours, monitoring for the disappearance of the starting material.

-

Concentrate the mixture under reduced pressure. If HCl was used, the product will be the hydrochloride salt. The free base can be obtained by neutralization with a mild base (e.g., NaHCO₃ solution) and extraction into an organic solvent.

-

Step 4: Formation of the 1-Carboxamide

-

Rationale: This is the key step to install the desired functional group. A two-step, one-pot procedure is most effective. First, the secondary amine of 6-aminoindoline is converted into an active intermediate (like a carbamoyl chloride with phosgene or an imidazolide with carbonyldiimidazole, CDI). This intermediate is then reacted with ammonia to form the primary carboxamide. CDI is often preferred over phosgene due to its lower toxicity and ease of handling.

-

Methodology (using CDI):

-

Dissolve 6-aminoindoline (1.0 eq) in an aprotic solvent like tetrahydrofuran (THF).

-

Add 1,1'-carbonyldiimidazole (CDI, 1.1 eq) portion-wise at room temperature. Stir for 1-2 hours to form the acylimidazolide intermediate.

-

To the same flask, add an excess of aqueous ammonia (e.g., 28% NH₄OH solution) and stir vigorously for 2-4 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, dilute with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography or recrystallization to obtain the final product, 6-amino-2,3-dihydro-1H-indole-1-carboxamide.

-

Chemical Reactivity and Potential for Derivatization

The molecule possesses three primary sites for chemical modification, making it a versatile scaffold for library synthesis in a drug discovery context.

Caption: Key reactivity sites on the molecular scaffold.

-

Site A (6-Amino Group): This is the most nucleophilic position. It will readily undergo acylation with acid chlorides or anhydrides, alkylation with alkyl halides, and can be converted to a diazonium salt for Sandmeyer-type reactions. This site is ideal for modulating polarity and introducing new pharmacophoric elements.

-

Site B (Aromatic Ring): The 6-amino group is a strong activating group for electrophilic aromatic substitution (EAS). Reactions like halogenation, nitration, or Friedel-Crafts acylation will be directed ortho and para to the amine, primarily at the C5 and C7 positions. The C7 position is generally more sterically accessible.

-

Site C (1-Carboxamide): The amide N-H protons are weakly acidic and can be deprotonated by strong bases (e.g., NaH), allowing for subsequent N-alkylation to generate secondary amides. This modification can alter the hydrogen bonding profile and steric bulk.

Potential Applications and Research Directions

The indole and indoline carboxamide motifs are privileged structures in medicinal chemistry.

-

CNS Disorders: The core structure shares features with allosteric modulators of the cannabinoid type 1 (CB1) receptor, which are of interest for various neurological and metabolic functions[4]. The combination of a hydrogen-bonding carboxamide and a substituted aromatic ring fits the general pharmacophore model for many G-protein coupled receptors (GPCRs) in the central nervous system[4].

-

Antimicrobial/Antiparasitic Agents: Indole-based compounds have shown promise as antibacterial and anti-trypanosomal agents[3][5]. The presented scaffold could be explored for activity against various pathogens, with the functional groups providing handles for optimization of potency and pharmacokinetic properties like solubility and metabolic stability, which are often challenges in this class of compounds[3].

-

Oncology: The indole nucleus is critical for the interaction of some small molecules with cancer targets like MDM2[1]. The ability of the 6-amino-1-carboxamide scaffold to present hydrogen bond donors and an aromatic system in a defined spatial orientation makes it a candidate for development as an inhibitor of protein-protein interactions.

Safety and Handling

No specific toxicity data exists for 6-amino-2,3-dihydro-1H-indole-1-carboxamide. However, based on its functional groups and related compounds like 6-aminoindole, the following precautions are warranted.

-

GHS Classification (Predicted):

-

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

-

In case of contact, rinse the affected area immediately with copious amounts of water.

-

Conclusion

6-amino-2,3-dihydro-1H-indole-1-carboxamide represents an intriguing, yet underexplored, chemical entity. By dissecting its structure and applying fundamental principles of chemistry, we have constructed a comprehensive profile of its predicted properties, a viable synthetic route, and its potential reactivity. This guide serves as a foundational resource for researchers aiming to synthesize and utilize this scaffold, providing the necessary insights to accelerate its exploration in medicinal chemistry and materials science. The combination of the electron-rich amino-aromatic system with the conformationally constrained indoline-1-carboxamide core makes it a promising platform for the development of novel therapeutic agents.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22064627, 6-amino-2,3-dihydro-1H-isoindol-1-one. Available: [Link]

-

Dotsenko, V. V., et al. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Molecules, 28(7), 3161. Available: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2192542, 1H-indole-3-carboxamide. Available: [Link]

-

Botte, M., et al. (2021). Late-stage peptide C–H functionalization using a versatile C-terminal directing group. Chemical Science, 12(3), 1195-1201. Available: [Link]

-

Fay, J. F., et al. (2014). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry, 57(15), 6430–6449. Available: [Link]

-

Wang, W., et al. (2012). One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. ACS Combinatorial Science, 14(3), 215–220. Available: [Link]

-

Alberca, L. N., et al. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 64(15), 11049–11067. Available: [Link]

-

El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-751. Available: [Link]

-

Wikipedia contributors. (2024). Imidazole. Wikipedia, The Free Encyclopedia. Available: [Link]

-

Dotsenko, V. V., et al. (2023). New 6'-Amino-5'-cyano-2-oxo-1,2-dihydro-1' H-spiro[indole-3,4'-pyridine]-3'-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Molecules, 28(7):3161. Available: [Link]

- Adams, J. L., et al. (2003). 3- (PYRIDINYL-AMINO) -1H-INDOL-2-CARBOXYLIC COMPOUNDS AS INHIBITORS OF INTERLEUKIN-4 GENE EXPRESSION. Google Patents.

-

Cheméo. (n.d.). Chemical Properties of 1H-Indole, 2,3-dihydro- (CAS 496-15-1). Available: [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10256, Indole-3-Carboxaldehyde. Available: [Link]

Sources

- 1. One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1H-Indole, 2,3-dihydro- (CAS 496-15-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. 6-amino-2,3-dihydro-1H-isoindol-1-one | C8H8N2O | CID 22064627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. 1H-indole-3-carboxamide | C9H8N2O | CID 2192542 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Elucidation of 6-amino-2,3-dihydro-1H-indole-1-carboxamide

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 6-amino-2,3-dihydro-1H-indole-1-carboxamide, a substituted indoline derivative of significant interest in medicinal chemistry and drug development. The guide is designed for researchers, scientists, and professionals in the field, offering an in-depth exploration of the synergistic application of modern analytical techniques. Moving beyond a simple recitation of methods, this document emphasizes the causal logic behind experimental choices, the establishment of self-validating protocols, and the authoritative grounding of all claims in established scientific literature. Through a multi-technique approach—combining Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy—we present a robust workflow for unambiguous structural confirmation. The guide includes detailed experimental protocols, data interpretation strategies, and visual aids to facilitate a deeper understanding of the molecular architecture.

Introduction: The Scientific Imperative

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The specific analog, 6-amino-2,3-dihydro-1H-indole-1-carboxamide, presents a unique combination of a primary aromatic amine and a carboxamide group attached to the heterocyclic nitrogen. This arrangement offers multiple points for potential biological interactions, making precise structural verification a critical prerequisite for any further investigation into its pharmacological properties. An error in structural assignment can lead to misinterpreted biological data, wasted resources, and ultimately, the failure of a drug development program.

The core challenge lies in unequivocally determining the connectivity and substitution pattern of the molecule. While the elemental composition can be readily determined, it is the precise arrangement of the amino and carboxamide groups on the indoline ring system that requires a sophisticated and orthogonal analytical approach. This guide outlines such an approach, designed to build a self-consistent and irrefutable structural proof.

The Strategic Analytical Workflow

The elucidation of a novel or synthesized molecule is not a linear process but an iterative cycle of hypothesis generation and experimental validation. Our strategy is built on the principle of orthogonality, where each analytical technique provides a unique and complementary piece of the structural puzzle.

Caption: Integrated workflow for the structural elucidation of 6-amino-2,3-dihydro-1H-indole-1-carboxamide.

Foundational Analysis: Mass Spectrometry and Infrared Spectroscopy

The initial phase of analysis focuses on establishing the molecular formula and identifying the key functional groups present. This provides the fundamental building blocks for the more detailed structural work that follows.

High-Resolution Mass Spectrometry (HRMS)

Causality: The first and most fundamental question is "What is the molecular formula?". HRMS provides the high-accuracy mass measurement necessary to confidently determine the elemental composition, distinguishing the target compound from potential isomers or impurities.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

-

Analysis Mode: Operate in positive ion mode to facilitate protonation of the basic amino groups, forming the [M+H]⁺ ion.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.

-

Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion and use the instrument software to calculate the elemental composition that best fits the measured mass.

Expected Data & Interpretation: For 6-amino-2,3-dihydro-1H-indole-1-carboxamide (C₉H₁₁N₃O), the expected exact mass of the neutral molecule is 177.0902. The protonated molecule [M+H]⁺ would have an exact mass of 178.0975. The HRMS result should confirm this mass to within 5 ppm, providing strong evidence for the C₉H₁₁N₃O formula. Fragmentation patterns, often studied using tandem MS (MS/MS), can reveal structural motifs like the loss of the carboxamide group.[1][2][3]

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: Before mapping the atomic connectivity, we must confirm the presence of the defining functional groups—the primary amine and the carboxamide. FTIR is an exceptionally reliable and rapid method for this purpose, as these groups have highly characteristic vibrational frequencies.[4][5][6]

Experimental Protocol:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct solid sample analysis.

-

Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands for the key functional groups.

Expected Data & Interpretation: The FTIR spectrum provides a molecular "fingerprint." For this specific molecule, the key is to distinguish the N-H vibrations of the primary aromatic amine from those of the primary amide.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Rationale & Key Features |

| Primary Aromatic Amine (Ar-NH₂) | 3500-3300 (two bands) | Asymmetric and symmetric N-H stretching vibrations are characteristic of a primary amine.[5][6] The aromatic attachment typically shifts these to slightly higher frequencies compared to aliphatic amines.[6] |

| 1650-1580 | N-H scissoring (bending) vibration.[5] | |

| Primary Carboxamide (-CONH₂) | 3400-3150 (two bands) | Asymmetric and symmetric N-H stretching, often appearing broad due to hydrogen bonding.[7][8] |

| ~1680-1650 | C=O stretching (Amide I band). This is a very strong and sharp absorption. | |

| ~1640-1590 | N-H bending (Amide II band). | |

| Aromatic C-H | 3100-3000 | C-H stretching on the benzene ring. |

| Aliphatic C-H | 3000-2850 | C-H stretching of the CH₂ groups in the dihydro-indole ring. |

The presence of distinct pairs of N-H stretching bands and a strong carbonyl absorption provides conclusive evidence for the presence of both the primary amine and carboxamide functional groups.

High-Resolution Mapping: Nuclear Magnetic Resonance (NMR) Spectroscopy

With the molecular formula and functional groups established, NMR spectroscopy is employed to piece together the atomic framework. It provides detailed information about the chemical environment, connectivity, and spatial relationships of every proton and carbon atom in the molecule.

1D NMR: ¹H and ¹³C Spectra

Causality: ¹H NMR reveals the number of distinct proton environments and their neighboring protons (through spin-spin coupling), while ¹³C NMR shows the number of distinct carbon environments. Together, they provide a complete census of the atoms in the molecule's backbone.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can exchange with labile N-H protons, helping in their identification.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

¹H NMR Acquisition: Acquire a standard proton spectrum. Note the chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern) for each signal.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Note the chemical shift of each unique carbon signal. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.

Expected Data & Interpretation (in DMSO-d₆):

¹H NMR:

-

Aromatic Region (δ ~6.0-7.5 ppm): Three protons on the benzene ring. The substitution pattern (1,2,4-trisubstituted) will give rise to a characteristic set of splitting patterns. For 6-amino substitution, one would expect a doublet (H-7), a doublet of doublets (H-5), and a signal for H-4.

-

Amine Protons (Ar-NH₂, δ ~5.0 ppm): A broad singlet that integrates to two protons. This signal may broaden or disappear upon D₂O exchange.

-

Amide Protons (-CONH₂, δ ~6.5-7.5 ppm): Two broad singlets, each integrating to one proton.

-

Aliphatic Region (δ ~2.5-4.0 ppm): Two triplets, each integrating to two protons, corresponding to the two CH₂ groups (C2 and C3) of the indoline ring. They will show coupling to each other.

¹³C NMR:

-

Carbonyl Carbon (C=O): A signal in the range of δ 160-175 ppm.

-

Aromatic Carbons: Six distinct signals in the range of δ 100-150 ppm. The carbon attached to the amino group (C6) will be significantly shielded (shifted upfield) compared to the others.[9]

-

Aliphatic Carbons (C2, C3): Two signals in the range of δ 25-55 ppm.

2D NMR: The Connectivity Matrix

Causality: While 1D NMR provides the pieces, 2D NMR shows how they are connected. COSY, HSQC, and HMBC experiments are essential for building the molecular structure from the ground up, providing a self-validating network of correlations.

Caption: Logical flow of NMR data integration for structure assembly.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds). It will show a clear correlation between the protons on C2 and C3 of the indoline ring, and among the neighboring protons on the aromatic ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This spectrum maps each proton directly to the carbon it is attached to. It allows for the unambiguous assignment of each protonated carbon signal in the ¹³C spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for final confirmation. It shows correlations between protons and carbons that are 2-3 bonds away. Key expected correlations for 6-amino-2,3-dihydro-1H-indole-1-carboxamide would include:

-

Correlation from the amide (CONH₂) protons to the carbonyl carbon.

-

Correlation from the C2 protons to the carbonyl carbon, confirming the carboxamide is attached at the N1 position.

-

Correlations from the aromatic protons (H-4, H-5, H-7) to the surrounding aromatic carbons, confirming the 6-amino substitution pattern.

-

Definitive Structure: Single Crystal X-Ray Crystallography

Causality: While the combination of MS and NMR provides an exceptionally high degree of confidence, single-crystal X-ray crystallography remains the "gold standard" for absolute structure determination.[10][11][12] If a suitable single crystal can be grown, this technique provides a definitive 3D model of the molecule, confirming connectivity, stereochemistry, and bond lengths/angles.

Experimental Protocol:

-

Crystallization: Grow single crystals of the compound by slow evaporation from a suitable solvent or solvent system. This is often the most challenging step.

-

Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer.[13] Collect diffraction data as the crystal is rotated in the X-ray beam.

-

Structure Solution and Refinement: Process the diffraction data to generate an electron density map, from which the atomic positions are determined and refined to yield the final molecular structure.

Conclusion: A Synthesis of Evidence

The structural elucidation of 6-amino-2,3-dihydro-1H-indole-1-carboxamide is achieved not by a single measurement, but by the logical synthesis of data from multiple, orthogonal analytical techniques. HRMS establishes the elemental formula. FTIR confirms the presence of the critical amine and amide functionalities. 1D and 2D NMR spectroscopy meticulously map the atomic connectivity and substitution pattern. Finally, X-ray crystallography can provide the ultimate, unambiguous proof. This integrated, evidence-based approach ensures the highest level of scientific integrity and provides the trustworthy structural foundation required for all subsequent research and development efforts.

References

-

Illinois State University, Department of Chemistry. (2015). An Introduction to Laboratory Practices in Organic Chemistry: Infrared Spectroscopy. Available at: [Link]

-

University of California, Los Angeles (UCLA). IR Spectroscopy Tutorial: Amines. Available at: [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Amines. Available at: [Link]

-

Morales-Ríos, M. S., del Río, R. E., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 397-414. Available at: [Link]

-

NMR School. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. Available at: [Link]

-

Laurence, C., & Berthelot, M. (1979). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Journal of the Chemical Society, Perkin Transactions 2, (7), 983-987. Available at: [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Available at: [Link]

-

Al-Warhi, T., et al. (2025). Spectroscopic, X‐Ray Crystallographic, and Hirshfeld Surface Analyses for the Investigation of Intermolecular Interactions in Carboxamide Hydrazone Hybrids. Molecules, 30(15), 1234. Available at: [Link]

-

Antus, S., et al. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Molecules, 28(7), 3141. Available at: [Link]

-

El-Sawy, E. R. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-751. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 594832, 1H-Indole-2-carboxamide. Available at: [Link]

-

Belkacem, M., et al. (2014). Study of Mass Spectra of Some Indole Derivatives. International Journal of Organic Chemistry, 4, 125-131. Available at: [Link]

-

Pereira, M. M., et al. (2012). 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. Molecules, 17(3), 3296-3313. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2192542, 1H-indole-3-carboxamide. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10256, Indole-3-Carboxaldehyde. Available at: [Link]

-

Deredas, D., et al. (2023). Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. International Journal of Molecular Sciences, 24(1), 843. Available at: [Link]

-

ResearchGate. (PDF) 13C and 1H NMR spectra of substituted dihydropyrroles prepared by the reaction of 2-aminooxazoles and maleimide. Available at: [Link]

-

Al-Warhi, T., et al. (2025). Spectroscopic, X‐Ray Crystallographic, and Hirshfeld Surface Analyses for the Investigation of Intermolecular Interactions in Carboxamide Hydrazone Hybrids. ResearchGate. Available at: [Link]

-

Onaka, H., et al. (2013). Isolation, structural elucidation and biosynthesis of 3-hydroxy-6-dimethylallylindolin-2-one, a novel prenylated indole derivative from Actinoplanes missouriensis. The Journal of Antibiotics, 67(2), 153-158. Available at: [Link]

-

Al-Warhi, T., et al. (2025). Spectroscopic, X-Ray Crystallographic, and Hirshfeld Surface Analyses for the Investigation of Intermolecular Interactions in Carboxamide Hydrazone Hybrids. PubMed. Available at: [Link]

-

Belkacem, M., et al. (2014). Study of Mass Spectra of Some Indole Derivatives. ResearchGate. Available at: [Link]

-

Magrite, J. R. (2023). FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam. YouTube. Available at: [Link]

-

de Souza, J. S. N., et al. (2017). fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. Journal of the Brazilian Chemical Society, 28(8), 1476-1483. Available at: [Link]

-

Epistemeo. (2012). Introduction to IR Spectroscopy - Amines. YouTube. Available at: [Link]

-

Royappa, T. X-ray Crystallography. CCDC. Available at: [Link]

-

Wang, S., et al. (2011). One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. ACS Combinatorial Science, 13(4), 367-370. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Spectroscopic, X‐Ray Crystallographic, and Hirshfeld Surface Analyses for the Investigation of Intermolecular Interactions in Carboxamide Hydrazone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

An In-depth Technical Guide to the Synthesis of 6-amino-2,3-dihydro-1H-indole-1-carboxamide

Abstract

This technical guide provides a comprehensive overview of viable synthetic pathways for the preparation of 6-amino-2,3-dihydro-1H-indole-1-carboxamide, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. The document is intended for an audience of researchers, scientists, and professionals in the field of organic synthesis and drug discovery. We will explore two primary retrosynthetic approaches, detailing the strategic considerations, reaction mechanisms, and experimental protocols for each key transformation. The guide emphasizes the causality behind experimental choices and provides a framework for the rational design and optimization of the synthesis of this important molecule.

Introduction: The Significance of the 6-Aminoindoline-1-carboxamide Scaffold

The 2,3-dihydro-1H-indole, or indoline, framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of an amino group at the 6-position and a carboxamide moiety at the 1-position imparts specific physicochemical properties and potential for diverse biological interactions. The 6-amino group can serve as a key pharmacophore or a handle for further derivatization, while the 1-carboxamide can influence solubility, metabolic stability, and receptor binding. A robust and scalable synthesis of 6-amino-2,3-dihydro-1H-indole-1-carboxamide is therefore of considerable interest for the development of novel therapeutics.

Retrosynthetic Analysis and Proposed Synthetic Pathways

The synthesis of 6-amino-2,3-dihydro-1H-indole-1-carboxamide can be approached through two primary retrosynthetic strategies, differing in the sequence of key functional group introductions.

Pathway A focuses on the late-stage introduction of the 1-carboxamide group after the formation of the 6-aminoindoline core. Pathway B proposes an earlier carbamoylation of the indoline nitrogen, followed by nitration and subsequent reduction.

Figure 1: Retrosynthetic approaches to 6-amino-2,3-dihydro-1H-indole-1-carboxamide.

Pathway A: Late-Stage Carbamoylation

This pathway prioritizes the early establishment of the 6-amino functionality on the indoline ring. A key patent outlines a similar strategy for related compounds, suggesting its industrial relevance[1].

Step 1: Nitration of Indoline to 6-Nitroindoline

The regioselective introduction of a nitro group at the C6 position of the indoline ring is a critical first step. Electrophilic aromatic substitution on the electron-rich benzene ring of indoline is facile.

-

Mechanism: The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), generated in situ from a mixture of nitric acid and sulfuric acid, acts as the electrophile. The amino group of the indoline ring is a powerful ortho-, para-director. However, under strongly acidic conditions, the amino group is protonated to form an anilinium ion, which is a meta-director. The interplay between the directing effects of the dihydro-pyrrole ring and the (protonated) amino group, along with steric factors, influences the regioselectivity. Literature suggests that nitration of the indoline core can yield a mixture of 5- and 6-nitro isomers, often with the 6-nitro isomer being a major product that can be isolated.[2]

-

Experimental Considerations: Careful control of the reaction temperature is crucial to minimize side reactions, such as dinitration and oxidation. The slow addition of the nitrating agent to a solution of indoline in a strong acid like sulfuric acid at low temperatures (e.g., -20 °C to 0 °C) is recommended.[2]

Step 2: Reduction of 6-Nitroindoline to 6-Aminoindoline

The reduction of the nitro group to a primary amine is a well-established and high-yielding transformation. Several methods are available, with catalytic hydrogenation being a common choice for its clean reaction profile.

-

Catalytic Hydrogenation: This method involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, under a hydrogen atmosphere.[3][4] The reaction is typically carried out in a protic solvent like ethanol or methanol at room temperature and moderate hydrogen pressure. The process is generally clean, with water being the only byproduct. However, the use of hydrogen gas requires specialized equipment and safety precautions.[5]

-

Chemical Reduction: Alternatively, chemical reducing agents can be employed. A common and effective method is the use of stannous chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid.[6] Other reagents such as sodium dithionite can also be effective.[6] These methods avoid the need for high-pressure hydrogenation equipment but may require more extensive workup procedures to remove metal salts.

| Reduction Method | Catalyst/Reagent | Solvent | Temperature | Typical Yield | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂, Pd/C (5-10 mol%) | Ethanol, Methanol | Room Temperature | >90%[6] | Clean reaction, high yield | Requires specialized equipment for handling H₂ gas |

| Stannous Chloride | SnCl₂·2H₂O, conc. HCl | Ethanol | Reflux | ~80-95%[6] | No specialized pressure equipment needed | Stoichiometric use of metal reagent, requires careful workup |

| Sodium Dithionite | Na₂S₂O₄, NaOH | Ethanol/Water | 50 °C | ~70-90%[6] | Avoids heavy metals | Can require careful control of pH |

Table 1: Comparison of common methods for the reduction of nitroarenes.

Step 3 & 4: (Optional Protection and) Carbamoylation

With 6-aminoindoline in hand, the final step is the introduction of the carboxamide group at the N1 position. Direct carbamoylation of 6-aminoindoline can be challenging due to the presence of two nucleophilic nitrogen atoms. The N1 nitrogen is generally less nucleophilic than the exocyclic C6 amino group. Therefore, a protection-carbamoylation-deprotection sequence may be necessary.

-

Protection of the 6-Amino Group: The 6-amino group can be protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, to prevent its reaction in the subsequent carbamoylation step.

-

Carbamoylation: The N1-carboxamide can be installed by reacting the protected 6-aminoindoline with an isocyanate. The reaction of indoles with isocyanates is a known method for the synthesis of indole-1-carboxamides.[7][8][9] The reaction can be catalyzed by a Lewis acid or a copper(I) salt to enhance the reactivity of the indoline nitrogen.[7][8] Alternatively, reaction with chlorosulfonyl isocyanate followed by hydrolysis provides a route to the primary carboxamide.

-

Deprotection: Following the successful installation of the 1-carboxamide, the protecting group on the 6-amino function is removed under appropriate conditions (e.g., acid-mediated cleavage of a Boc group).

Pathway B: Early-Stage Carbamoylation

This alternative pathway involves the initial formation of the 1-carboxamide on the indoline ring, followed by the introduction and reduction of the nitro group. This approach avoids the need for a protection-deprotection sequence for the 6-amino group.

Figure 2: Workflow for the early-stage carbamoylation pathway (Pathway B).

Step 1: Synthesis of Indoline-1-carboxamide

The direct carbamoylation of indoline can be achieved by reacting it with a source of the carbamoyl group. A straightforward method involves the reaction of indoline with an isocyanate, as discussed in Pathway A. For the synthesis of the primary carboxamide, reaction with an in-situ generated isocyanic acid (from the decomposition of urea or the reaction of an alkali metal cyanate with an acid) is a viable option.

Step 2: Nitration of Indoline-1-carboxamide

The N1-carboxamide group is an electron-withdrawing group, which will deactivate the indoline ring towards electrophilic aromatic substitution and direct incoming electrophiles to the meta-position relative to the nitrogen atom's point of attachment to the benzene ring (i.e., positions 5 and 7). However, the overall directing effect will be a combination of the deactivating N-acyl group and the activating dihydro-pyrrole ring. Judicious choice of nitrating conditions will be critical to achieve the desired regioselectivity for the 6-position. Milder nitrating agents may be required to avoid decomposition of the starting material.

Step 3: Reduction of 6-Nitroindoline-1-carboxamide

The final step in this pathway is the reduction of the nitro group to the corresponding amine. The same methodologies described in Pathway A (catalytic hydrogenation or chemical reduction) are applicable here. The presence of the 1-carboxamide group is not expected to interfere with the reduction of the nitro group.

Experimental Protocols

The following protocols are illustrative and may require optimization based on laboratory conditions and available starting materials.

Protocol for Nitration of Indoline (Pathway A, Step 1)

-

To a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add indoline (1 equivalent).

-

Cool the flask to -10 °C in an ice-salt bath.

-

Slowly add concentrated sulfuric acid (5-10 equivalents) while maintaining the temperature below 0 °C.

-

In a separate beaker, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 equivalents) at 0 °C.

-

Add the nitrating mixture dropwise to the indoline solution over 30-60 minutes, ensuring the temperature does not exceed 0 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the 6-nitroindoline isomer.

Protocol for Catalytic Hydrogenation (Pathway A, Step 2 & Pathway B, Step 3)

-

To a hydrogenation vessel, add the 6-nitroindoline derivative (1 equivalent) and a suitable solvent such as ethanol or methanol.

-

Add 5-10 mol% of palladium on carbon (10% w/w).

-

Seal the vessel and purge with nitrogen, followed by hydrogen.

-

Pressurize the vessel with hydrogen (e.g., 50 psi) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or by monitoring hydrogen uptake.

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude 6-aminoindoline derivative, which can be purified further if necessary.

Conclusion

This technical guide has detailed two logical and scientifically sound synthetic pathways for the preparation of 6-amino-2,3-dihydro-1H-indole-1-carboxamide. Pathway A, involving late-stage carbamoylation, benefits from more predictable regioselectivity in the initial nitration step but may require a protection-deprotection sequence. Pathway B, with an early-stage carbamoylation, offers a more concise route but may present challenges in achieving the desired regioselectivity during the nitration of the deactivated indoline ring. The choice between these pathways will depend on the specific requirements of the synthesis, including scale, available reagents, and the desired purity of the final product. The provided experimental protocols and comparative data offer a solid foundation for researchers to embark on the synthesis of this valuable heterocyclic building block.

References

-

He, G., Lu, C., Zhao, Y., Nack, W. A., & Chen, G. (2012). An efficient synthesis of indoline compounds from picolinamide (PA)-protected β-arylethylamine substrates via palladium-catalyzed intramolecular amination of ortho-C(sp2)-H bonds. Organic Letters, 14(11), 2936-2939. [Link]

- (WO2010071828A2) Improved method for the preparation of 1-acetyl-6-amino-3,3-dimethyl-2,3-dihydroindole.

-

Chemo- and regio-selective amidation of indoles with isocyanates using borane Lewis acids. (2022). RSC Advances, 12(38), 24863-24871. [Link]

-

Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023). RSC Advances, 13(39), 27354-27358. [Link]

-

(a) Reduction of the nitro group in 6a to obtain 11a, a possible... - ResearchGate. [Link]

-

Catalytic hydrogenation of nitroarenes 6 into anilines 7. - ResearchGate. [Link]

-

Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkat USA. [Link]

-

Palladium-catalyzed selective assembly of carbamoylated indoles and aminophenanthridinones via β-carbon elimination switch. Nature Communications, 12(1), 1-10. [Link]

-

Studies in the Indole Field. Part VI. Synthesis of Some Nitro - Zenodo. [Link]

-

Rh(III)-Catalyzed C–H Amidation of Indoles with Isocyanates. The Journal of Organic Chemistry. [Link]

-

Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note - Mettler Toledo. [Link]

-

Synthesis And Characterization Of Some Novel Indole Carboxamide Derivative And Its Anti Inflammatory and Analgesic Evaluation. International Journal of Environmental Sciences. [Link]

- (EP4559899A1) SYNTHESIS OF 1-AMINO-2-METHYL-2,3-DIHYDROINDOLE BY NITROSATING 2-METHYL-2,3-DIHYDRO-1H-INDOLE AND THEN REDUCING THE OBTAINED 1-NITROSO-2-METHYL-2,3-DIHYDROINDOLE WITH THIOUREA DIOXIDE.

-

The Cu(I)-catalyzed synthesis of indole-1-carboxamides (P) from... - ResearchGate. [Link]

-

New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. MDPI. [Link]

-

Synthesis of substituted indoline and carbazole by benzyne-mediated cyclization-functionalization. Organic Letters, 15(9), 2152-2155. [Link]

-

Hydrogenation of aromatic nitro-compounds of а different structure in a liquid phase. Journal of Chemical Technology and Metallurgy. [Link]

-

Theoretical investigation on the Cu(i)-catalyzed N-carboxamidation of indoles with isocyanates to form indole-1-carboxamides: effects of solvents. New Journal of Chemistry. [Link]

-

A Short Review of C7 – H Bond Functionalization of Indole/Indoline. RSIS International. [Link]

-

From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. Journal of the American Chemical Society, 144(36), 16486-16495. [Link]

- (WO2010030727A1) 3-substituted-1h-indole, 3-substituted-1h-pyrrolo[2,3-b]pyridine and 3-substituted-1h-pyrrolo[3,2-b]pyridine compounds, their use as mtor kinase and pi3 kinase inhibitors, and their syntheses.

-

Synthesis Of Indole Carboxamides As Modulators Of Cannabinoid 1 Receptors. Capstone, The UNC Asheville Journal of Undergraduate Scholarship. [Link]

-

Reactions of phenyl isocyanate and phenyl isothiocyanate with indole and metal derivatives of indole. The Journal of Organic Chemistry. [Link]

-

Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry, 64(1), 585-606. [Link]

- (DE60313769T2) 3- (PYRIDINYL-AMINO) -1H-INDOL-2-CARBOXYLIC COMPOUNDS AS INHIBITORS OF INTERLEUKIN-4 GENE EXPRESSION.

-

Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C H activation. Chemical Science, 12(10), 3436-3453. [Link]

-

Chemo- and Regio-Selective Amidation of Indoles with Isocyanates Using Borane Lewis Acids. ResearchGate. [Link]

-

Chemical Properties of 1H-Indole, 2,3-dihydro- (CAS 496-15-1). Cheméo. [Link]

-

Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. Nature Communications, 12(1), 1-8. [Link]

-

Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. Organic & Biomolecular Chemistry. [Link]

-

Catalytic Hydrogenation of Alkenes - Heterogeneous Catalysts. YouTube. [Link]

Sources

- 1. WO2010071828A2 - Improved method for the preparation of 1-acetyl-6-amino-3,3-dimethyl-2,3-dihydroindole - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mt.com [mt.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Chemo- and regio-selective amidation of indoles with isocyanates using borane Lewis acids - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY01441F [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Theoretical investigation on the Cu(i)-catalyzed N-carboxamidation of indoles with isocyanates to form indole-1-carboxamides: effects of solvents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Unveiling the Enigmatic Mechanism: A Technical Guide to the Putative Action of 6-amino-2,3-dihydro-1H-indole-1-carboxamide

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus represents a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Within this broad class, 6-amino-2,3-dihydro-1H-indole-1-carboxamide is a molecule of significant interest, though its precise mechanism of action is not extensively documented in publicly available literature. This technical guide synthesizes information from structurally related indole carboxamides to propose a plausible and compelling mechanism of action centered on the allosteric modulation of the Cannabinoid Receptor 1 (CB1). We will explore the intricacies of this proposed mechanism, detail experimental protocols for its validation, and provide a framework for future research into this promising compound.

Introduction: The Indole Carboxamide Scaffold - A Versatile Pharmacophore

The indole ring system is a cornerstone of drug discovery, lauded for its ability to mimic peptide structures and engage in reversible binding with a wide array of proteins.[1] This versatility has led to the development of indole-based drugs for a multitude of therapeutic areas, including anti-inflammatory, antimicrobial, and antiviral applications.[1][2][3] The 2,3-dihydroindole, or indoline, core of the molecule suggests a three-dimensional structure that can be finely tuned to interact with specific biological targets. The addition of a 1-carboxamide and a 6-amino group further functionalizes the scaffold, opening avenues for precise molecular interactions. While direct studies on 6-amino-2,3-dihydro-1H-indole-1-carboxamide are sparse, extensive research on analogous 1H-indole-2-carboxamides provides a strong foundation for a hypothetically driven investigation into its mechanism of action.

Proposed Core Mechanism of Action: Allosteric Modulation of the Cannabinoid Receptor 1 (CB1)

Based on extensive structure-activity relationship (SAR) studies of closely related indole-2-carboxamides, we postulate that the primary mechanism of action for 6-amino-2,3-dihydro-1H-indole-1-carboxamide is the allosteric modulation of the Cannabinoid Receptor 1 (CB1) .[4][5] The CB1 receptor, a G-protein coupled receptor (GPCR), is one of the most abundant receptors in the central nervous system and plays a crucial role in a variety of physiological processes, including pain perception, appetite, and mood.[4]

The Concept of Allosteric Modulation

Unlike orthosteric ligands that bind directly to the receptor's primary active site (the same site as endogenous ligands like anandamide), allosteric modulators bind to a distinct, topographically separate site on the receptor. This binding event induces a conformational change in the receptor that, in turn, alters the binding affinity and/or efficacy of the orthosteric ligand. Allosteric modulators can be:

-

Positive Allosteric Modulators (PAMs): Enhance the effect of the orthosteric agonist.

-

Negative Allosteric Modulators (NAMs): Diminish the effect of the orthosteric agonist.

-

Neutral Allosteric Ligands: Bind to the allosteric site without affecting the orthosteric ligand's function but can block the binding of other allosteric modulators.

A significant advantage of allosteric modulators is their potential for greater target specificity and a ceiling effect on their activity, which can lead to a more favorable safety profile compared to orthosteric ligands.

Indole Carboxamides as CB1 Allosteric Modulators

Research has identified several 1H-indole-2-carboxamides as potent allosteric modulators of the CB1 receptor.[4] These compounds have been shown to act as negative allosteric modulators, reducing the Emax (maximum effect) of CB1 agonists.[4] The SAR studies reveal that modifications to the indole core, including substitutions at the C3 and C5 positions, significantly impact the potency and efficacy of these modulators.[4] The 6-amino substitution on our target molecule could play a critical role in its interaction with the allosteric binding pocket of the CB1 receptor, potentially through hydrogen bonding or other electrostatic interactions.

Signaling Pathway of CB1 Receptor Modulation

The canonical signaling pathway for the CB1 receptor involves coupling to Gi/o proteins upon activation by an agonist. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channels.

Diagram 1: Proposed Allosteric Modulation of the CB1 Receptor Signaling Pathway

Caption: Proposed negative allosteric modulation of the CB1 receptor.

Experimental Protocols for Mechanism Validation

To rigorously test the hypothesis that 6-amino-2,3-dihydro-1H-indole-1-carboxamide acts as a CB1 allosteric modulator, a series of well-established in vitro assays are required.

Radioligand Binding Assays

Objective: To determine if the compound binds to the CB1 receptor and to characterize its effect on the binding of a known orthosteric ligand.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human CB1 receptor (e.g., HEK293 or CHO cells).

-

Saturation Binding: To determine the binding affinity (Kd) and receptor density (Bmax) of a radiolabeled orthosteric agonist (e.g., [3H]CP55,940).

-

Competition Binding: To assess the ability of the test compound to displace the radiolabeled orthosteric ligand. This will determine its binding affinity (Ki) for the orthosteric site.

-

Allosteric Modulation Binding Assay:

-

Incubate the membranes with a fixed, sub-saturating concentration of the radiolabeled orthosteric agonist.

-

Add increasing concentrations of the test compound.

-

Measure the bound radioactivity.

-

Expected Outcome for a NAM: A dose-dependent decrease in the binding of the radiolabeled agonist.

-

Diagram 2: Experimental Workflow for Radioligand Binding Assays

Caption: Workflow for characterizing CB1 receptor binding.

Functional Assays

Objective: To assess the functional consequences of the compound's binding on CB1 receptor signaling.

Methodology: [35S]GTPγS Binding Assay

-

Principle: This assay measures the activation of G-proteins, a proximal event in GPCR signaling. In the presence of an agonist, the Gα subunit exchanges GDP for GTP. A non-hydrolyzable analog of GTP, [35S]GTPγS, is used to quantify this activation.

-

Procedure:

-

Incubate CB1-expressing cell membranes with a fixed concentration of a CB1 agonist (e.g., CP55,940).

-

Add increasing concentrations of the test compound.

-

Add [35S]GTPγS.

-

Separate bound from free [35S]GTPγS and quantify the bound radioactivity.

-

-

Expected Outcome for a NAM: A dose-dependent decrease in the agonist-stimulated [35S]GTPγS binding.

Table 1: Summary of Expected Outcomes for a CB1 Negative Allosteric Modulator

| Assay | Parameter Measured | Expected Outcome |

| Radioligand Binding (Allosteric) | Binding of orthosteric agonist | Decrease |

| [35S]GTPγS Binding | Agonist-stimulated G-protein activation | Decrease |

| cAMP Accumulation Assay | Agonist-inhibited cAMP levels | Increase (reversal of inhibition) |

Structure-Activity Relationship (SAR) Insights and Future Directions

The SAR for indole-2-carboxamide CB1 allosteric modulators suggests that specific substitutions are crucial for activity.[4] Key areas for future investigation for 6-amino-2,3-dihydro-1H-indole-1-carboxamide include:

-

Modification of the 6-amino group: Exploring different amine substitutions (e.g., alkylation, acylation) to probe the steric and electronic requirements of the allosteric pocket.

-

Substitution on the indole ring: Introducing various substituents at other positions of the indoline ring to optimize potency and selectivity.

-

Variations of the 1-carboxamide: Synthesizing and testing analogs with different amide substitutions to understand their role in binding.

Conclusion

While the definitive mechanism of action for 6-amino-2,3-dihydro-1H-indole-1-carboxamide awaits empirical validation, the existing body of evidence for structurally related indole carboxamides strongly points towards allosteric modulation of the CB1 receptor as a primary and highly plausible mechanism. This technical guide provides a scientifically grounded framework for initiating a research program aimed at characterizing this compound. The proposed experimental protocols offer a clear path to elucidating its molecular interactions and functional effects. Further investigation into this molecule and its analogs holds significant promise for the development of novel therapeutics with potentially improved safety and efficacy profiles for a range of neurological and other disorders.

References

-

Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. PubMed Central. [Link]

-

New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. MDPI. [Link]

-

Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI. [Link]

-

Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. ACS Publications. [Link]

-

Synthesis, characterization and pharmacological evaluation of novel Indole derivatives. Semantic Scholar. [Link]

-

New indole, aminoindole and pyranoindole derivatives with anti-inflammatory activity. PubMed. [Link]

-

Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. National Institutes of Health. [Link]

-

Tag: aminoindole derivatives. Pensoft Blog. [Link]

-

Synthesis and Biological Activity of N-(aminoiminomethyl)-1H-indole Carboxamide Derivatives as Na+/H+ Exchanger Inhibitors. PubMed. [Link]

-

Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. PubMed Central. [Link]

-

New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. ResearchGate. [Link]

-

In silico Design of Novel Amino Indole – Piperazine Derivativesas Antibacterial Agents. Impactfactor. [Link]

-

Structure Activity Relationships. Drug Design Org. [Link]

-

1-[(IMIDAZOLIN-2-YL)AMINO]INDOLINE AND 1-[(IMIDAZOLIN-2 YL)AMINO] 1,2,3,4-TETRAHYDROQUINOLINE DERIVATIVES: NEW INSIGHTS INTO THEIR CIRCULATORY ACTIVITIES. PubMed. [Link]

-

Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). ACS Publications. [Link]

-

Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres †. PubMed Central. [Link]

-

Biomedical Importance of Indoles. PubMed Central. [Link]

-

Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. PubMed. [Link]

-

Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. ResearchGate. [Link]

-

Design, synthesis, and structure-activity relationship study of bicyclic piperazine analogs of indole-3-carboxamides as novel cannabinoid CB1 receptor agonists. PubMed. [Link]

Sources

- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. New indole, aminoindole and pyranoindole derivatives with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

The Enigmatic Potential of 6-Amino-2,3-dihydro-1H-indole-1-carboxamide: A Technical Guide to Putative Biological Activities

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of the novel chemical entity, 6-amino-2,3-dihydro-1H-indole-1-carboxamide. In the absence of direct empirical data for this specific molecule, this document synthesizes a predictive framework based on established structure-activity relationships (SAR) of its core components: the 6-aminoindoline scaffold and the 1-carboxamide functional group. By dissecting the known pharmacological landscape of structurally analogous compounds, we will project a spectrum of plausible biological activities, ranging from anticancer and antimicrobial to neurological and anti-inflammatory applications. This guide is intended to serve as a foundational resource to stimulate and direct future research into this promising, yet uncharacterized, molecule.

Introduction: Deconstructing the Core Moiety

The indole nucleus is a cornerstone of medicinal chemistry, celebrated for its prevalence in bioactive natural products and its role as a "privileged scaffold" in drug design.[1][2] Its reduced form, the indoline ring system, also features in a multitude of pharmacologically active agents. The subject of this guide, 6-amino-2,3-dihydro-1H-indole-1-carboxamide, integrates the 6-aminoindoline core with a 1-carboxamide group, a combination that suggests a rich potential for diverse biological interactions. The amino group at the 6-position can significantly influence the electronic properties of the aromatic ring and serve as a key hydrogen bonding motif, while the carboxamide at the 1-position introduces a planar, rigidifying element capable of engaging in various receptor interactions.[3]

Projected Biological Activities Based on Structural Analogs

Given the lack of direct experimental data, the following sections will explore the potential biological activities of 6-amino-2,3-dihydro-1H-indole-1-carboxamide by drawing parallels with the known functions of related indole and indoline carboxamide derivatives.

Anticancer Potential: A Multi-pronged Hypothesis

The indole scaffold is a well-established pharmacophore in oncology, with numerous derivatives exhibiting potent antiproliferative activity.[4][5] We hypothesize that 6-amino-2,3-dihydro-1H-indole-1-carboxamide could exert anticancer effects through several mechanisms:

-

Kinase Inhibition: A significant number of indole-2-carboxamides have been identified as inhibitors of crucial oncogenic kinases such as EGFR, VEGFR-2, and BRAFV600E.[4] The core indole structure often serves as a hinge-binding motif in the ATP-binding pocket of these enzymes. The 6-amino group could potentially form additional hydrogen bonds within the kinase domain, enhancing binding affinity and inhibitory potency.

-

Tubulin Polymerization Inhibition: Indole derivatives have been successfully developed as inhibitors of tubulin polymerization, a validated anticancer strategy.[6] These compounds typically bind to the colchicine binding site on β-tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6] The indoline core of our target molecule could mimic the binding of known indole-based tubulin inhibitors.

-

NF-κB Inhibition: Certain indoline-2-carboxylic acid N-(substituted)phenylamide derivatives have demonstrated inhibitory activity against the NF-κB signaling pathway, a key regulator of inflammation and cancer progression.[7] The carboxamide moiety of 6-amino-2,3-dihydro-1H-indole-1-carboxamide could play a crucial role in interacting with components of the NF-κB pathway.

-

Thioredoxin Reductase (TrxR) Inhibition: Indolin-2-one derivatives have been identified as inhibitors of thioredoxin reductase, an enzyme overexpressed in many cancer cells and crucial for maintaining redox homeostasis.[8] Inhibition of TrxR leads to increased oxidative stress and apoptosis in cancer cells.[8] The indoline core of our molecule of interest suggests potential for similar activity.

Experimental Protocol: In Vitro Kinase Inhibition Assay

A representative protocol to assess the potential kinase inhibitory activity of 6-amino-2,3-dihydro-1H-indole-1-carboxamide is as follows:

-

Enzyme and Substrate Preparation: Recombinant human EGFR, VEGFR-2, and BRAFV600E kinases and their respective peptide substrates are obtained from commercial sources.

-

Assay Buffer: Prepare a suitable kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT).

-

Compound Dilution: Prepare a serial dilution of 6-amino-2,3-dihydro-1H-indole-1-carboxamide in DMSO.

-

Kinase Reaction: In a 96-well plate, combine the kinase, peptide substrate, and the test compound at various concentrations.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP to a final concentration equivalent to the Km for each respective kinase.

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Terminate the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as a commercially available ADP-Glo™ Kinase Assay.

-

Data Analysis: Calculate the IC₅₀ value by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Hypothesized Kinase Inhibition Pathway

Caption: Workflow for antimicrobial testing.

Neurological Applications: Targeting Cannabinoid and Vanilloid Receptors

The endocannabinoid and vanilloid systems are critical regulators of pain, inflammation, and various neurological processes. Structurally related indole-2-carboxamides have been identified as potent allosteric modulators of the CB1 receptor and as agonists of the TRPV1 receptor. [1][9]

-

CB1 Receptor Modulation: Indole-2-carboxamides have been shown to act as negative allosteric modulators of the CB1 receptor, a mechanism that offers a more nuanced approach to receptor modulation compared to direct agonism or antagonism. [9]The 6-aminoindoline core could potentially interact with the allosteric binding site on the CB1 receptor.

-

TRPV1 Receptor Agonism: The Transient Receptor Potential Vanilloid 1 (TRPV1) is a key player in pain perception. Indole-2-carboxamides have been developed as novel and selective TRPV1 agonists. [1]The carboxamide moiety is a common feature in many TRPV1 ligands, and the 6-aminoindoline scaffold could provide the necessary hydrophobic and hydrogen-bonding interactions for receptor activation.

Anti-inflammatory Potential

The anti-inflammatory potential of 6-amino-2,3-dihydro-1H-indole-1-carboxamide can be inferred from the activities of related compounds. As previously mentioned, the inhibition of NF-κB is a key mechanism through which some indoline derivatives exert their anti-inflammatory effects. [7]Additionally, some indole-2-one derivatives have shown anti-inflammatory activity, suggesting that the core indoline structure can contribute to this pharmacological profile. [10]

Synthesis and Characterization

While no specific synthesis for 6-amino-2,3-dihydro-1H-indole-1-carboxamide has been reported, a plausible synthetic route can be envisioned based on established organic chemistry principles. A potential approach would involve the reduction of a corresponding 6-nitroindole derivative, followed by protection of the resulting amino group, N-acylation with a suitable carboxamide precursor, and subsequent deprotection.

Table 1: Summary of Potential Biological Activities and Rationale

| Potential Biological Activity | Rationale based on Structural Analogs | Key Structural Features |

| Anticancer | Inhibition of oncogenic kinases (e.g., EGFR, VEGFR-2), tubulin polymerization, NF-κB, and TrxR. [4][6][7][8] | Indoline core, 6-amino group, 1-carboxamide |

| Antimicrobial/Antifungal | Disruption of microbial cell integrity and enzyme function. [11][12] | 6-aminoindoline scaffold, carboxamide moiety |

| Neurological | Allosteric modulation of CB1 receptors and agonism of TRPV1 receptors. [1][9] | Indoline core, 1-carboxamide |

| Anti-inflammatory | Inhibition of the NF-κB signaling pathway. [7][10] | Indoline scaffold |

Future Directions and Conclusion

The in-silico and analog-based analysis presented in this guide strongly suggests that 6-amino-2,3-dihydro-1H-indole-1-carboxamide is a molecule of significant therapeutic potential. The convergence of structural motifs from known bioactive compounds points towards a high probability of activity in the domains of oncology, infectious diseases, neurology, and inflammation.

It is imperative that the hypotheses put forth in this document are rigorously tested through a systematic program of chemical synthesis and biological evaluation. The experimental protocols outlined herein provide a starting point for such an investigation. The elucidation of the true pharmacological profile of 6-amino-2,3-dihydro-1H-indole-1-carboxamide could unlock a new chapter in the development of indole-based therapeutics.

References

-

Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. (n.d.). PMC. [Link]

-

New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. (2023). MDPI. [Link]

-

Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. (n.d.). MDPI. [Link]

-

Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. (2023). NIH. [Link]

-

Interleukin-6 and indoleamine-2,3-dioxygenase as potential adjuvant targets for Papillomavirus-related tumors immunotherapy. (2022). PubMed. [Link]

-

Synthesis and biological activities of some indoline derivatives. (n.d.). ResearchGate. [Link]

-

Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. (2025). NIH. [Link]

- WO2008101247A2 - 6 ' substituted indole and indazole derivatives having 5-ht6 receptor affinity. (n.d.).

- EP2892880A1 - Indole carboxamide derivatives and uses thereof. (n.d.).

-

Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. (n.d.). MDPI. [Link]

-

Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2025). ACS Publications. [Link]

-

Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. (2021). PMC. [Link]

-

Design, Synthesis, and Biological Evaluation of Densely Substituted Dihydropyrano[2,3-c]pyrazoles via a Taurine-Catalyzed Green Multicomponent Approach. (2021). ACS Omega. [Link]

-

Patents & Products. (n.d.). Garg Lab - UCLA. [Link]

-

Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chula Digital Collections. [Link]

-

Biological activities of quinoline derivatives. (n.d.). PubMed. [Link]

-

Indolin-2-one compounds targeting thioredoxin reductase as potential anticancer drug leads. (2016). Oncotarget. [Link]

-

Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. (n.d.). PMC. [Link]

-

Structure Activity Relationships. (n.d.). Drug Design Org. [Link]

-

Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. (2010). PubMed. [Link]

-

Synthesis And Evaluation of New Bis Isatin Mannich Base Derivatives Against Antibacterial Activity. (2026). International Journal of Pharmaceutical Sciences. [Link]

- WO2022189636A1 - Anti-inflammatory carboxamide derivatives. (n.d.).

-

Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. (2023). MDPI. [Link]

-

A Novel 5-Chloro- N-phenyl-1 H-indole-2-carboxamide Derivative as Brain-Type Glycogen Phosphorylase Inhibitor: Potential Therapeutic Effect on Cerebral Ischemia. (2022). PubMed. [Link]

-